Cas no 125971-58-6 (2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide structure](https://es.kuujia.com/scimg/cas/125971-58-6x500.png)
125971-58-6 structure
Nombre del producto:2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide Propiedades químicas y físicas
Nombre e identificación
-
- 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
- 125971-58-6
- rel-(R)-2-((R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- rel-(alphaR,betaR)-4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide
- (2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
- DTXSID501133346
- (R)-2-((R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 145376-26-7
- rel-(I+/-R,I(2)R)-4-Fluoro-I+/--(2-methyl-1-oxopropyl)-I(3)-oxo-N,I(2)-diphenylbenzenebutanamide
-
- Renchi: 1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17,22-23H,1-2H3,(H,28,31)
- Clave inchi: SNPBHOICIJUUFB-UHFFFAOYSA-N
- Sonrisas: FC1=CC=C(C(C(C(C(NC2=CC=CC=C2)=O)C(C(C)C)=O)C2=CC=CC=C2)=O)C=C1
Atributos calculados
- Calidad precisa: 417.174
- Masa isotópica única: 417.174
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 31
- Cuenta de enlace giratorio: 8
- Complejidad: 614
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 63.2A^2
- Xlogp3: 5.7
Propiedades experimentales
- Color / forma: Colorless or yellowish liquid
- Denso: 1.211
- Punto de ebullición: 631.378°C at 760 mmHg
- Punto de inflamación: 335.645°C
- índice de refracción: 1.599
- PSA: 63.24000
- Logp: 5.34520
2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide Literatura relevante
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
125971-58-6 (2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide) Productos relacionados
- 2034315-10-9(2-4-(pyridin-4-yloxy)piperidine-1-carbonylpyrimidine)
- 2228517-02-8(methyl 2-1-(aminomethyl)cyclopropylbenzoate)
- 1247221-30-2(5-(1-Oxo-1,4-thiazinan-4-yl)furan-2-carbaldehyde)
- 1904197-29-0(2-methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide)
- 1341861-77-5(2,2-DIMETHYLOXANE-4-SULFONYL CHLORIDE)
- 36284-95-4(N-Methyl-N-(1H-indol-3-yl)methylamine)
- 903513-61-1(B-(2,6-dicyano-4-pyridinyl)-Boronic acid)
- 2171937-39-4(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopentane-1-carboxylic acid)
- 1251904-65-0((2S)-5-bromo-1-(tert-butoxy)carbonyl-2,3-dihydro-1H-indole-2-carboxylic acid)
- 717847-87-5(4-(2-ethoxyethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:125971-58-6)2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe